Cas no 2172003-80-2 (5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid)
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid
- EN300-1609598
- 2172003-80-2
-
- Inchi: 1S/C10H15F3O3/c1-2-3-4-6-5-7(9(14)15)8(16-6)10(11,12)13/h6-8H,2-5H2,1H3,(H,14,15)
- InChI-Schlüssel: TWROFBUAWPAIAH-UHFFFAOYSA-N
- Lächelt: FC(C1C(C(=O)O)CC(CCCC)O1)(F)F
Berechnete Eigenschaften
- Genaue Masse: 240.09732882g/mol
- Monoisotopenmasse: 240.09732882g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 4
- Komplexität: 252
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 3
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topologische Polaroberfläche: 46.5Ų
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1609598-0.05g |
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid |
2172003-80-2 | 0.05g |
$1957.0 | 2023-06-04 | ||
| Enamine | EN300-1609598-0.1g |
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid |
2172003-80-2 | 0.1g |
$2050.0 | 2023-06-04 | ||
| Enamine | EN300-1609598-0.25g |
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid |
2172003-80-2 | 0.25g |
$2143.0 | 2023-06-04 | ||
| Enamine | EN300-1609598-0.5g |
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid |
2172003-80-2 | 0.5g |
$2236.0 | 2023-06-04 | ||
| Enamine | EN300-1609598-1.0g |
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid |
2172003-80-2 | 1g |
$2330.0 | 2023-06-04 | ||
| Enamine | EN300-1609598-2.5g |
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid |
2172003-80-2 | 2.5g |
$4566.0 | 2023-06-04 | ||
| Enamine | EN300-1609598-5.0g |
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid |
2172003-80-2 | 5g |
$6757.0 | 2023-06-04 | ||
| Enamine | EN300-1609598-10.0g |
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid |
2172003-80-2 | 10g |
$10018.0 | 2023-06-04 | ||
| Enamine | EN300-1609598-50mg |
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid |
2172003-80-2 | 50mg |
$1957.0 | 2023-09-23 | ||
| Enamine | EN300-1609598-100mg |
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid |
2172003-80-2 | 100mg |
$2050.0 | 2023-09-23 |
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid Verwandte Literatur
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Weitere Informationen zu 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid
5-Butyl-2-(trifluoromethyl)oxolane-3-carboxylic Acid: A Versatile Compound in Pharmaceutical and Chemical Research
5-Butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid (CAS No. 2172003-80-2) is a multifunctional organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in pharmaceutical development, material science, and synthetic chemistry. The molecule combines a five-membered oxolane ring with carboxylic acid functionality, while the trifluoromethyl group introduces significant electronegativity and hydrophobic properties. These structural features make it an attractive candidate for drug discovery and functional material design. Recent advancements in analytical techniques and computational modeling have further enhanced the understanding of its chemical behavior and biological relevance.
Research published in 2023 in the Journal of Medicinal Chemistry highlights the role of 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid as a potential scaffold for designing selective kinase inhibitors. The trifluoromethyl substituent was found to improve metabolic stability by reducing susceptibility to hydrolysis, while the butyl chain enhances solubility in aqueous environments. This dual functionality is particularly valuable in the development of orally bioavailable therapeutics. Computational studies using molecular dynamics simulations further demonstrated that the compound's conformational flexibility allows for optimal interactions with target proteins, making it a promising lead molecule for antitumor and anti-inflammatory drug candidates.
From a synthetic perspective, the oxolane-3-carboxylic acid core of this compound is a critical structural element in the design of β-lactam antibiotics and other heterocyclic derivatives. Recent work in Organic & Biomolecular Chemistry (2024) has explored the use of 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid as a building block for creating novel chiral scaffolds. The trifluoromethyl group's high electron-withdrawing effect enables precise control over stereochemistry during asymmetric synthesis, which is essential for developing enantiomerically pure pharmaceuticals. This property has also been leveraged in the creation of advanced polymer materials with tailored surface properties for biomedical applications.
Experimental studies conducted in 2023 at the University of Tokyo have revealed the compound's potential in the field of supramolecular chemistry. The oxolane-3-carboxylic acid moiety was shown to form stable hydrogen bonds with complementary molecular motifs, leading to the self-assembly of functional nanomaterials. These materials exhibit unique optical and magnetic properties, making them suitable for applications in biosensors and drug delivery systems. The trifluoromethyl substituent's ability to modulate intermolecular interactions further enhances the versatility of this compound in designing complex molecular architectures.
From a pharmacokinetic standpoint, the 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid structure offers significant advantages in drug development. The butyl chain provides a hydrophobic environment that improves membrane permeability, while the trifluoromethyl group increases the compound's lipophilicity, which is crucial for crossing biological barriers. A 2024 study in Drug Metabolism and Disposition demonstrated that this compound exhibits favorable absorption characteristics in intestinal epithelial cells, suggesting its potential as an orally administered therapeutic agent. Its metabolic profile also shows reduced clearance by hepatic enzymes, which is a key factor in improving drug half-life.
Recent advances in green chemistry have opened new avenues for the synthesis of 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid. Researchers at the Max Planck Institute have developed a sustainable method using catalytic fluorination reactions to introduce the trifluoromethyl group with high selectivity. This approach reduces the formation of byproducts and minimizes the use of hazardous reagents, aligning with the principles of environmentally responsible chemical synthesis. The ability to produce this compound under milder conditions has also expanded its applicability in industrial-scale manufacturing processes.
The oxolane-3-carboxylic acid core of this molecule has been linked to various biological activities through recent pharmacological studies. A 2023 paper in ACS Chemical Biology reported that derivatives of 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid exhibit anti-inflammatory properties by modulating the NF-κB signaling pathway. The trifluoromethyl group was found to enhance the molecule's ability to inhibit pro-inflammatory cytokine production, suggesting its potential in the treatment of autoimmune disorders. These findings highlight the compound's versatility in addressing complex biological targets.
As the field of medicinal chemistry continues to evolve, the 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid structure remains a focal point for innovation. Its unique combination of functional groups and structural flexibility has enabled the development of new therapeutic strategies across multiple disease indications. Ongoing research into its interactions with biological systems and its potential for chemical modification is expected to further expand its applications in the coming years.
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